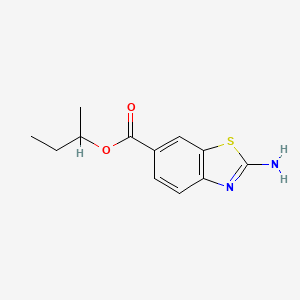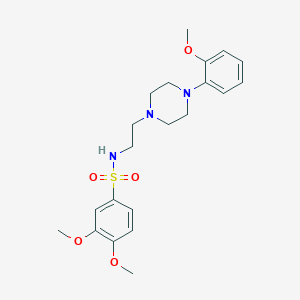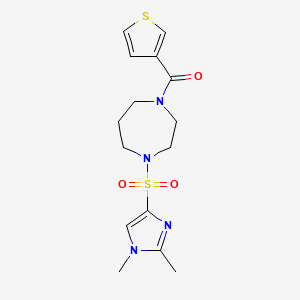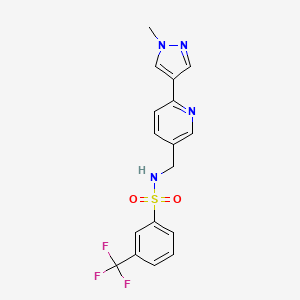
N-(5-methyl-1,2-oxazol-3-yl)cyclopent-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-methylisoxazol-3-yl)cyclopent-3-ene-1-carboxamide” is a compound that contains an isoxazole ring and a carboxamide group. Isoxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom. Carboxamide is a functional group that consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other similar methods. The carboxamide group could potentially be introduced through a reaction with an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring and the carboxamide group. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the isoxazole ring and the carboxamide group. For example, the isoxazole ring might undergo reactions at the nitrogen or oxygen atoms, while the carboxamide group could potentially participate in reactions involving the carbonyl or amine groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the isoxazole ring and the carboxamide group. For example, these groups could potentially influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Anticonvulsant Activity
Research by Jackson et al. (2012) explored the anticonvulsant activities of compounds including 3-((5-methylisoxazol-3-yl)amino)-5-methylcyclohex-2-enone. These compounds were synthesized and evaluated for their anticonvulsant efficacy in mice and rats. Their study provides an understanding of the potential application of these compounds in managing convulsions (Jackson et al., 2012).
Chemical Synthesis and Modification
Pasunooti et al. (2015) discussed the use of 5-methylisoxazole-3-carboxamide (MICA) in chemical synthesis. They demonstrated its role in the Pd-catalyzed activation of inert γ-C(sp(3))-H bonds, leading to the creation of various γ-substituted non-natural amino acids. This highlights its utility in the field of chemical synthesis and modification of amino acids (Pasunooti et al., 2015).
Synthesis and Analytical Characterization
McLaughlin et al. (2016) focused on the synthesis and characterization of a compound closely related to the chemical . They provide insights into the analytical characterization, including chromatographic and spectroscopic techniques. This is significant for understanding the chemical and physical properties of similar compounds (McLaughlin et al., 2016).
Catalysis and Chemical Reactions
Research by Cao et al. (2019) involved the use of isoxazol-5-amines in catalytic reactions. They developed a formal [3 + 2] cycloaddition process involving ynamides and isoxazol-5-amines, showcasing the potential of these compounds in facilitating complex chemical reactions (Cao et al., 2019).
Isoxazole-Based Drug Synthesis
A study by Stevens et al. (1984) on the synthesis of antitumor imidazotetrazines highlights the importance of isoxazole derivatives in medicinal chemistry, particularly in the development of novel antitumor agents (Stevens et al., 1984).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling this compound.
Future Directions
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)cyclopent-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-6-9(12-14-7)11-10(13)8-4-2-3-5-8/h2-3,6,8H,4-5H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRSLTAFVZHVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2580625.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2580627.png)
![Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide](/img/structure/B2580629.png)

![3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid](/img/structure/B2580631.png)


![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2580638.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2580639.png)
![1-(4-Chlorobenzyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2580641.png)


![3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine](/img/structure/B2580645.png)

